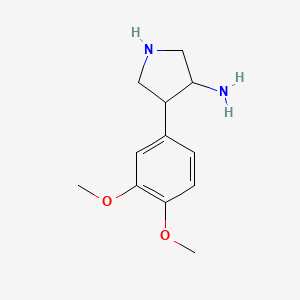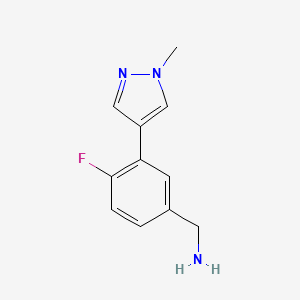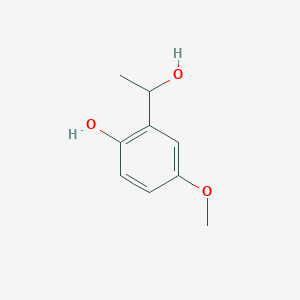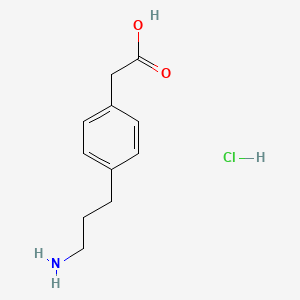
2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO2 It is a white crystalline powder that is soluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(3-aminopropyl)phenylacetic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of 4-(3-aminopropyl)phenylacetic acid in a suitable solvent, such as ethanol or water.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted aromatic compounds with functional groups like nitro, sulfonyl, or halogen.
Scientific Research Applications
2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. Upon binding to its target, the compound can inhibit enzymatic activity, alter cellular signaling pathways, and affect physiological responses. For example, it may impact insulin signaling, cell proliferation, and immune responses by inhibiting the activity of protein tyrosine phosphatase non-receptor type 1 (PTPN1).
Comparison with Similar Compounds
2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:
4-Aminophenylacetic acid: Similar structure but lacks the 3-aminopropyl group.
Phenylacetic acid: Lacks the amino and propyl groups, making it less versatile in chemical reactions.
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: Similar structure but with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-[4-(3-aminopropyl)phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c12-7-1-2-9-3-5-10(6-4-9)8-11(13)14;/h3-6H,1-2,7-8,12H2,(H,13,14);1H |
InChI Key |
OFPBMGOGAFUKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


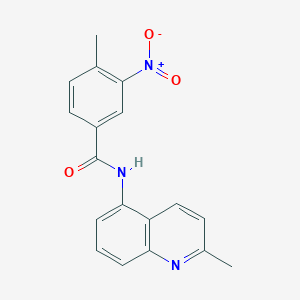
![3-[(4-Fluorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880427.png)
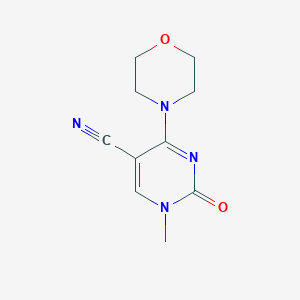
![5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid](/img/structure/B14880438.png)
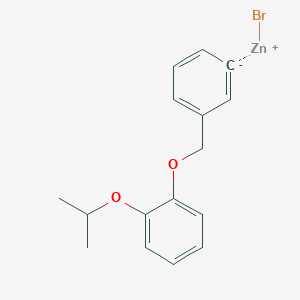
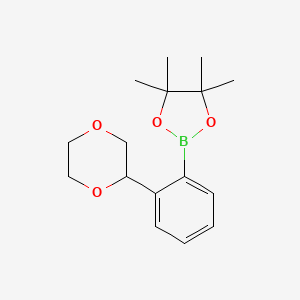
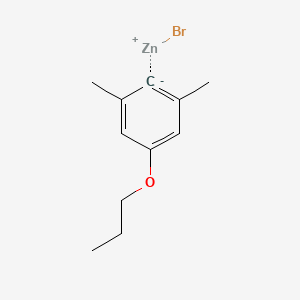
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)
![2-(4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)-butyric acid ethyl ester](/img/structure/B14880479.png)

